
2,3-Dibromo-2-methylpropanoyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-methylpropanoyl isocyanate is an organic compound with the molecular formula C₅H₅Br₂NO₂. This compound is characterized by the presence of both bromine and isocyanate functional groups, making it a versatile reagent in organic synthesis. It is primarily used in the preparation of various chemical intermediates and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 2,3-Dibromo-2-methylpropanoyl isocyanate typically involves the reaction of 2,3-dibromo-2-methylpropanoic acid with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
2,3-Dibromo-2-methylpropanoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamates or ureas.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Common reagents used in these reactions include triphenylphosphine, acetonitrile, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-methylpropanoyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-methylpropanoyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .
Comparación Con Compuestos Similares
2,3-Dibromo-2-methylpropanoyl isocyanate can be compared with other isocyanates and brominated compounds:
Methyl isocyanate: Unlike this compound, methyl isocyanate is a simpler molecule with a single isocyanate group and no bromine atoms. It is highly reactive and used in the production of pesticides.
Hexamethylene diisocyanate: This compound contains two isocyanate groups and is used in the production of polyurethane foams and coatings. It lacks the bromine atoms present in this compound.
2,3-Dibromopropionic acid: This compound contains bromine atoms but lacks the isocyanate group.
The uniqueness of this compound lies in its combination of bromine and isocyanate functional groups, which provides a distinct reactivity profile and a wide range of applications.
Propiedades
Número CAS |
57322-90-4 |
|---|---|
Fórmula molecular |
C5H5Br2NO2 |
Peso molecular |
270.91 g/mol |
Nombre IUPAC |
2,3-dibromo-2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H5Br2NO2/c1-5(7,2-6)4(10)8-3-9/h2H2,1H3 |
Clave InChI |
FVKLKZRVTRJPLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)(C(=O)N=C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


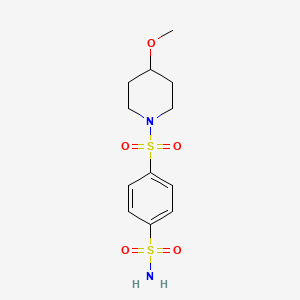
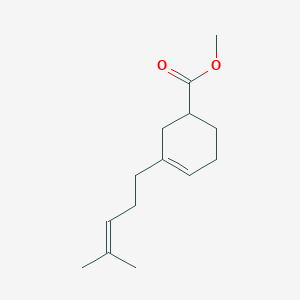
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
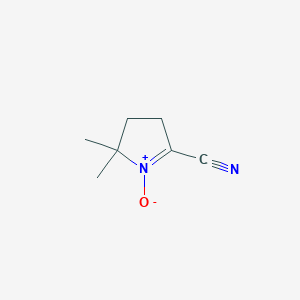
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
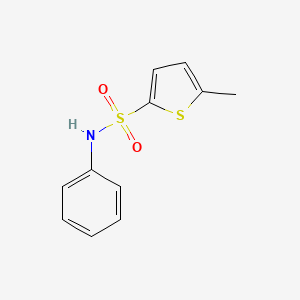
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
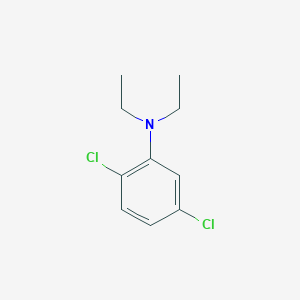
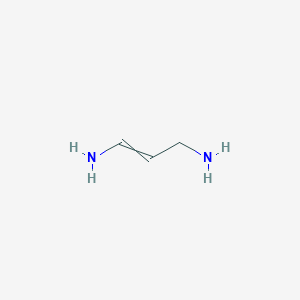
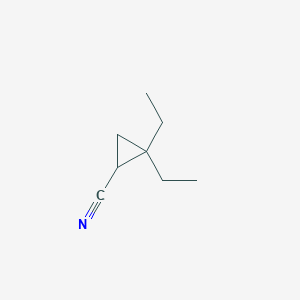
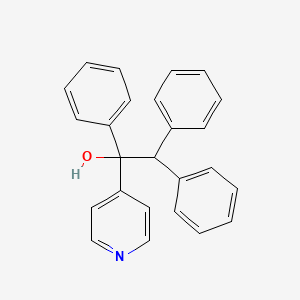
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

